molecular formula C23H18N4O5 B14978952 N-(2-methylphenyl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(2-methylphenyl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B14978952
M. Wt: 430.4 g/mol
InChI Key: JSINXZXNYIVPMM-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that features a unique structure combining an acetamide group with a phenyl ring substituted with a nitrophenyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide.

    Coupling Reaction: The oxadiazole derivative is then coupled with 2-methylphenyl acetamide using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

    Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydride (NaH)

    Oxidation: Potassium permanganate (KMnO₄), acidic or basic conditions

Major Products

    Reduction: Formation of the corresponding amine derivative

    Substitution: Formation of various substituted amides or ethers

    Oxidation: Formation of carboxylic acids or other oxidized derivatives

Scientific Research Applications

N-(2-methylphenyl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biochemical pathways and interactions due to its distinct functional groups.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitrophenyl and oxadiazole groups could play a role in binding to the active site of enzymes or receptors, while the acetamide group might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-methylphenyl)-2-(4-(4-nitrophenyl)-1-piperazinyl)acetamide
  • N-(2-methoxy-5-nitrophenyl)-2-(4-morpholinyl)acetamide
  • N-(2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-(2-methylphenyl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and potential for diverse chemical reactivity. This sets it apart from other similar compounds that may lack this structural feature.

Properties

Molecular Formula

C23H18N4O5

Molecular Weight

430.4 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C23H18N4O5/c1-15-5-2-3-8-20(15)24-21(28)14-31-19-7-4-6-17(13-19)22-25-23(32-26-22)16-9-11-18(12-10-16)27(29)30/h2-13H,14H2,1H3,(H,24,28)

InChI Key

JSINXZXNYIVPMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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